3-Sulfanylpentan-1-ol (21) is a volatile sulfur compound found in hops (Humulus lupulus L.). It contributes to the aroma profile of hops and, consequently, to the flavor of beer brewed using these hops. [] 3-Sulfanylpentan-1-ol belongs to a class of compounds known as thiols, characterized by the presence of a sulfur-hydrogen (S-H) group.
While 3-sulfanylpentan-1-ol itself has not been directly synthesized in the provided literature, its potential precursors, S-3-(1-hydroxypentyl)cysteine (Cys-21) and S-3-(1-hydroxypentyl)glutathione (G-21), have been successfully synthesized and characterized. [] The synthesis methods and parameters for Cys-21 and G-21 are not described in detail in the provided abstract.
3-Sulfanylpentan-1-ol can be released from its precursor molecules, Cys-21 and G-21, through the action of brewing yeast. [] This suggests a cleavage reaction occurs at the sulfur atom, separating 3-sulfanylpentan-1-ol from its cysteine or glutathione conjugate. The specific enzymes and reaction conditions involved are not detailed in the provided abstract.
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